molecular formula C5H3N2O3- B13396815 6-oxo-1H-pyrazine-3-carboxylate

6-oxo-1H-pyrazine-3-carboxylate

Cat. No.: B13396815
M. Wt: 139.09 g/mol
InChI Key: CGQFCIHUUCMACC-UHFFFAOYSA-M
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Description

6-oxo-1,6-Dihydro-pyrazine-3-carboxylic acid sodium salt is a chemical compound with the molecular formula C5H3N2NaO3. It is primarily used in proteomics research and other biochemical applications . This compound is known for its unique structure, which includes a pyrazine ring with a carboxylic acid group and a sodium salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-1,6-Dihydro-pyrazine-3-carboxylic acid sodium salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the intramolecular cyclization of N-propargyl compounds catalyzed by gold chloride and supported by sodium hydride . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-oxo-1,6-Dihydro-pyrazine-3-carboxylic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyrazine ring or the carboxylic acid group.

    Substitution: Substitution reactions can occur at different positions on the pyrazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced pyrazine compounds.

Scientific Research Applications

6-oxo-1,6-Dihydro-pyrazine-3-carboxylic acid sodium salt has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 6-oxo-1,6-Dihydro-pyrazine-3-carboxylic acid sodium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include modulation of enzymatic reactions and alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-1,6-Dihydro-pyrazine-3-carboxylic acid sodium salt is unique due to its specific pyrazine ring structure and the presence of a sodium salt. This combination provides distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

6-oxo-1H-pyrazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1-2H,(H,7,8)(H,9,10)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQFCIHUUCMACC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N2O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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